molecular formula C18H19N7O5S B2367553 N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide CAS No. 1396877-20-5

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide

货号: B2367553
CAS 编号: 1396877-20-5
分子量: 445.45
InChI 键: TVDCWIMTHJEGLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C18H19N7O5S and its molecular weight is 445.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N6O3S\text{C}_{18}\text{H}_{22}\text{N}_{6}\text{O}_{3}\text{S}

This structure includes a pyridine ring, a sulfonamide group, and a tetrazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds with tetrazole and sulfonamide functionalities often exhibit diverse biological activities. The specific compound in focus has shown potential in several areas:

  • Antimicrobial Activity :
    • Studies have demonstrated that tetrazole derivatives possess significant antimicrobial properties. For instance, certain tetrazole compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • A related study indicated that the incorporation of the tetrazole moiety enhances the antimicrobial efficacy of the compound when compared to traditional antibiotics .
  • Analgesic Properties :
    • The compound has been predicted to exhibit analgesic activity with a probability close to 80%. This prediction stems from computational models assessing its interaction with pain-related receptors .
    • The multitarget potential suggests it may act on multiple pathways involved in pain modulation.
  • Anticancer Potential :
    • Preliminary studies have indicated that similar sulfonamide-based compounds can inhibit cancer cell proliferation. For example, certain derivatives were effective against various cancer cell lines, suggesting that this compound may also have anticancer properties .
    • The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for tumor growth.

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on synthesized tetrazole compounds demonstrated their antimicrobial activity using the disc diffusion method. The results showed that compounds similar to this compound exhibited zones of inhibition comparable to established antibiotics like ciprofloxacin.

CompoundZone of Inhibition (mm)Reference Drug
Compound A20Ciprofloxacin
Compound B18Ampicillin
Target Compound22-

Case Study 2: Analgesic Activity

In a predictive study utilizing the PASS (Prediction of Activity Spectra for Substances) software, this compound was assessed for analgesic properties. The analysis revealed high probabilities for interacting with pain receptors.

Activity TypeProbability (Pa)Probability (Pi)
Analgesic0.7950.005
GPI Inhibitor0.7880.015

科学研究应用

The biological activity of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyridine-3-sulfonamide has been explored in various studies, highlighting its potential in the following areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of sulfonamides have shown efficacy against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. The presence of electron-withdrawing groups in the structure enhances the antiproliferative activity by improving the compound's interaction with cellular targets .

Anticonvulsant Properties

The compound's analogs have demonstrated anticonvulsant effects in preclinical studies. Certain derivatives showed protective effects in seizure models, indicating that modifications to the core structure can lead to enhanced pharmacological profiles . The structure–activity relationship (SAR) studies suggest that specific substitutions can significantly increase anticonvulsant efficacy.

Inhibition of Enzymatic Activity

This compound has potential as an inhibitor of specific enzymes involved in disease processes. For example, sulfonamide derivatives have been investigated as inhibitors of factor IXa, which plays a crucial role in the coagulation cascade . This inhibition could be beneficial in developing anticoagulant therapies.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its analogs:

Case Study 1: Anticancer Efficacy

A study focused on a series of pyridine-thiazole hybrids demonstrated that compounds with similar structures to this compound exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil against MCF-7 cells . This suggests that structural modifications can enhance anticancer potency.

Case Study 2: Anticonvulsant Activity

In another study, various derivatives were synthesized and tested for anticonvulsant activity using animal models. The results indicated that certain modifications led to significant protective effects against seizures induced by pentylenetetrazole (PTZ), highlighting the therapeutic potential of these compounds .

属性

IUPAC Name

N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O5S/c26-17(23-8-10-30-11-9-23)13-24-18(27)25(22-21-24)15-5-3-14(4-6-15)20-31(28,29)16-2-1-7-19-12-16/h1-7,12,20H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDCWIMTHJEGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。